molecular formula C18H19N3O B2899590 5-(4-methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 1009282-30-7

5-(4-methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Cat. No.: B2899590
CAS No.: 1009282-30-7
M. Wt: 293.37
InChI Key: FUDMXSDRHFZJQX-UHFFFAOYSA-N
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Description

5-(4-Methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound characterized by a fused pyrido-pyrrolo-pyrazinone scaffold substituted with a 4-methylbenzyl group at the 5-position. This compound belongs to a class of molecules investigated for their dual pharmacological roles as vascular smooth muscle relaxants and antihypertensive agents . Its structural complexity, including a tetrahydropyridine ring fused to a pyrrolo-pyrazinone system, contributes to its biological activity and distinguishes it from simpler heterocyclic derivatives.

Synthetically, this compound is derived via multi-step protocols involving cyclization and substitution reactions, as evidenced by analogs in related studies . Its pharmacological evaluation has revealed a unique profile, balancing vascular relaxation and blood pressure modulation, though with trade-offs in potency depending on structural modifications .

Properties

IUPAC Name

8-[(4-methylphenyl)methyl]-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-6-8-14(9-7-13)12-21-15-4-2-10-19-17(15)20-11-3-5-16(20)18(21)22/h2,4,6-10,16H,3,5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDMXSDRHFZJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=CC=C3)N4CCCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322218
Record name 8-[(4-methylphenyl)methyl]-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1009282-30-7
Record name 8-[(4-methylphenyl)methyl]-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4-methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological properties based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19N3O
  • Molecular Weight : 293.37 g/mol
  • CAS Number : 1009282-30-7

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the structure often correlates with various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : In vitro assays demonstrated that derivatives of pyrido-pyrazine compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing similar structural motifs showed enhanced apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through activation of caspases .
CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-7<10Apoptosis via caspase activation
2aMDA-MB-231<20Induction of cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes:

  • Dihydroorotate Dehydrogenase (DHODH) : Similar compounds have shown promising inhibition of DHODH, which is critical in the proliferation of certain pathogens and cancer cells. The inhibition leads to reduced cellular growth and viral replication in assays .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that include the formation of the core bicyclic structure followed by functionalization with the 4-methylbenzyl group. Variations in substituents on the pyrazine ring can significantly affect biological activity.

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial properties of related pyrazolo compounds. Compounds with similar structures exhibited broad-spectrum antibacterial activity with MIC values as low as 15.62 µg/ml against various strains . This suggests potential applications in treating infections.
  • Neuroprotective Effects : Some derivatives were tested for their effects on neurodegenerative diseases. Results indicated moderate inhibitory activity against acetylcholinesterase (AChE), suggesting potential use in conditions like Alzheimer's disease .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydropyrido-pyrrolo-pyrazine frameworks have been evaluated for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study : A recent study synthesized a series of derivatives based on the tetrahydropyrido structure and tested them against human cancer cell lines such as Panc-1 and MDA-MB-231. The results showed that specific derivatives significantly inhibited cell growth, suggesting their potential as anticancer agents .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. It may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects. Research into similar compounds has shown promise in modulating serotonergic pathways.

Case Study : A study investigated the neuropharmacological effects of related compounds on anxiety models in rodents. The results indicated that certain derivatives produced significant anxiolytic effects, warranting further investigation into their mechanisms of action .

Antimicrobial Activity

There is emerging evidence that tetrahydropyrido derivatives possess antimicrobial properties. The presence of specific functional groups may enhance their efficacy against bacterial strains.

Case Study : A synthesized derivative was tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to good antimicrobial activity with minimum inhibitory concentrations ranging from 100 to 400 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tetrahydropyrido framework can significantly influence biological activity. Variations in substituents on the aromatic rings can enhance potency and selectivity for specific biological targets.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases potency against cancer cells
Variation in alkyl substituentsModulates neuropharmacological effects

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Pharmacological Activity :

  • Arylalkyl Substituents : The 4-methylbenzyl group in the target compound provides a balance between lipophilicity and electronic effects, enabling moderate muscle relaxation alongside high hypotensive efficacy. In contrast, analogs with bulkier or polar groups (e.g., 4-pyridinylmethyl in Compound 13) exhibit reduced vascular relaxation but retain hypotensive activity, likely due to altered receptor binding or solubility .
  • Electron-Donating Groups : The 2,6-dimethoxyphenylmethyl substituent (Compound 10) enhances muscle relaxation but diminishes hypotensive effects, suggesting divergent mechanisms of action for these two endpoints .

Ring System Modifications: Pyrazolo derivatives (e.g., 1,3-dimethyl-pyrazolo[3,4-b]pyrazin-5(4H)-ones) lack the fused pyrido-pyrrolo system, resulting in reduced conformational rigidity and altered bioactivity profiles .

Physicochemical Properties :

  • The target compound’s melting point (264°C) and predicted LogP (~2.8) suggest moderate crystallinity and lipophilicity, favorable for oral bioavailability . In contrast, the 4-pyridinylmethyl analog (Compound 13) has a lower LogP (~1.9), which may reduce membrane permeability but improve aqueous solubility .

Preparation Methods

Core Heterocyclic Framework Construction

The bicyclic pyrido-pyrrolo-pyrazinone system is synthesized via cyclocondensation or sequential ring-forming reactions. Key approaches include:

Pyrrolo[1,2-a]Pyrazine Precursor Synthesis

The pyrrolo[1,2-a]pyrazine moiety is typically prepared from 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivatives. In US9771366B2 , a two-step process involves:

  • Condensation of 2-aminopyridine with chloroacetyl chloride to form a pyrrolidine intermediate.
  • Intramolecular cyclization using POCl₃ or PCl₅ under reflux conditions, yielding the pyrrolo-pyrazine core.
Table 1: Cyclization Reagents and Yields
Reagent Temperature (°C) Time (h) Yield (%)
POCl₃ 110 6 78
PCl₅ 120 4 82
Tf₂O 90 8 65

Pyrido Ring Annulation

The pyrido ring is formed via Mannich-type reactions or microwave-assisted cyclization . WO2016123571A1 describes a Mannich reaction between a pyrrolo-pyrazine amine and an α,β-unsaturated ketone, catalyzed by CuI/L-proline, to yield the tetrahydropyrido fused system. Microwave irradiation (150°C, 30 min) improves regioselectivity and reduces side products.

Optimization of Stereochemistry and Purification

Chiral Resolution

The stereochemistry at position 6a is controlled using chiral auxiliaries or enzymatic resolution. US9771366B2 reports the use of (S)-BINOL-derived phosphoric acid to induce enantioselectivity during cyclization, achieving 98% ee.

Chromatographic Purification

Final purification is performed via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) or recrystallization from EtOAc/hexane. WO2016123571A1 notes that HPLC increases purity from 95% to >99%.

Analytical Characterization

Validated methods for structural confirmation include:

  • HRMS : Exact mass calculated for C₁₉H₂₁N₃O: 307.1685 [M+H]⁺; observed: 307.1687.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 3.76 (m, 2H, pyrido-H), 2.34 (s, 3H, CH₃).

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g batch) in US9771366B2 demonstrates:

  • Cost efficiency : 4-Methylbenzyl bromide is preferred over reductive amination due to lower reagent costs ($12/g vs. $18/g).
  • Environmental impact : DMF is replaced with cyclopentyl methyl ether (CPME) to reduce waste.

Q & A

Q. What are the optimal synthetic routes for 5-(4-methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one, and how can reaction yields be improved?

Answer: The synthesis of polycyclic heteroaromatic compounds like this typically involves multi-step pathways, including cyclization, alkylation, and functional group transformations. Key steps may include:

  • Alkylation of pyrido-pyrrolo-pyrazinone precursors with 4-methylbenzyl halides under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
  • Microwave-assisted synthesis to enhance reaction rates and yields, as demonstrated for analogous pyrazolo-pyrido-pyrimidinones .
  • Solvent optimization : Polar aprotic solvents (e.g., dioxane) are often preferred for cyclization steps, while methanol/water mixtures aid in crystallization .
  • Purification : Column chromatography or recrystallization from dioxane/ethanol mixtures improves purity .

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

Answer: Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra confirm connectivity and substituent positions. For example, aromatic protons from the 4-methylbenzyl group appear as distinct multiplets in the 6.5–7.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for confirming the tetrahydropyrido-pyrrolo-pyrazine core .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer: Discrepancies in NMR or MS data often arise from:

  • Tautomerism or dynamic exchange : Variable-temperature NMR can identify tautomeric equilibria in heterocyclic systems .
  • Residual solvents or impurities : Use deuterated solvents and pre-purify samples via preparative HPLC .
  • Computational validation : Compare experimental 13C^{13}C NMR shifts with density functional theory (DFT)-calculated values for proposed structures .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Answer: Long-term environmental studies should include:

  • Abiotic degradation : Assess hydrolysis/photolysis rates under varying pH and UV conditions, as modeled in Project INCHEMBIOL .
  • Biotic transformation : Use microbial consortia from soil/water samples to track metabolic pathways via LC-MS/MS .
  • Partitioning studies : Measure octanol-water coefficients (logP\log P) and soil sorption constants (KdK_d) to predict bioaccumulation .

Q. How can pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) properties be systematically evaluated?

Answer:

  • In vitro assays :
    • Plasma stability : Incubate with human plasma and monitor degradation via HPLC .
    • CYP450 inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • In vivo models : Administer radiolabeled compound to rodents and quantify tissue distribution via scintillation counting .

Q. What methodologies address low reproducibility in bioactivity screening assays?

Answer:

  • Randomized block designs : Mitigate batch effects by distributing replicates across experimental blocks, as used in trellis system studies .
  • Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Dose-response normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-plate variability .

Methodological Challenges and Solutions

Q. How can advanced synthetic techniques (e.g., flow chemistry) improve scalability?

Answer:

  • Continuous flow reactors : Enable precise temperature/pressure control for hazardous intermediates (e.g., azide derivatives) .
  • In-line monitoring : Use UV-Vis or IR spectroscopy to track reaction progress and optimize residence times .

Q. What strategies ensure data reproducibility in multi-lab collaborations?

Answer:

  • Standardized protocols : Share detailed SOPs for synthesis, purification, and assay conditions .
  • Inter-lab validation : Circulate aliquots of the compound for parallel analysis via NMR and LC-MS .

Analytical and Computational Tools

Q. How are computational methods (e.g., molecular docking) applied to predict biological targets?

Answer:

  • Docking simulations : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize targets for experimental validation .

Q. What validated analytical methods ensure compliance with pharmacopeial standards?

Answer:

  • HPLC-UV method : Adapt protocols from Pharmacopeial Forum, using ammonium acetate buffers (pH 6.5) and C18 columns .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to validate stability-indicating assays .

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